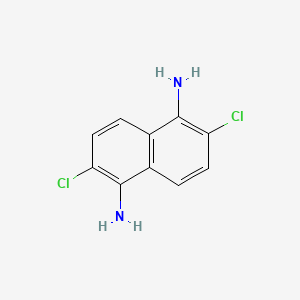
Mono(4,5-dimethyl-7-oxooctyl)phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(4,5-dimethyl-7-oxooctyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers in various industrial applications. Phthalates are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound, in particular, is a derivative of phthalic acid and is characterized by the presence of a 4,5-dimethyl-7-oxooctyl group attached to the phthalate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4,5-dimethyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4,5-dimethyl-7-oxooctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and 4,5-dimethyl-7-oxooctanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The final product is collected and further purified to meet industrial standards.
化学反応の分析
Types of Reactions
Mono(4,5-dimethyl-7-oxooctyl)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-7-oxooctanoic acid.
Reduction: Formation of 4,5-dimethyl-7-hydroxyoctyl phthalate.
Substitution: Formation of various substituted phthalates depending on the nucleophile used.
科学的研究の応用
Mono(4,5-dimethyl-7-oxooctyl)phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
作用機序
The mechanism of action of Mono(4,5-dimethyl-7-oxooctyl)phthalate primarily involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression. Additionally, it can interfere with enzyme activity, affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
- Mono-oxo-isononyl phthalate (oxo-MiNP)
- Mono-(4-methyl-7-oxooctyl)phthalate
Comparison
Mono(4,5-dimethyl-7-oxooctyl)phthalate is unique due to the presence of the 4,5-dimethyl-7-oxooctyl group, which imparts distinct chemical and physical properties. Compared to similar compounds like Mono-oxo-isononyl phthalate and Mono-(4-methyl-7-oxooctyl)phthalate, it may exhibit different reactivity and biological effects due to variations in the side chain structure. These differences can influence its applications and potential health impacts.
特性
分子式 |
C18H24O5 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-(4,5-dimethyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O5/c1-12(13(2)11-14(3)19)7-6-10-23-18(22)16-9-5-4-8-15(16)17(20)21/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,20,21) |
InChIキー |
IODGDDNQXBKENK-UHFFFAOYSA-N |
正規SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)C(C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


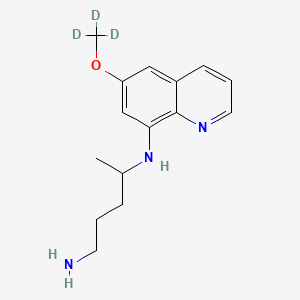
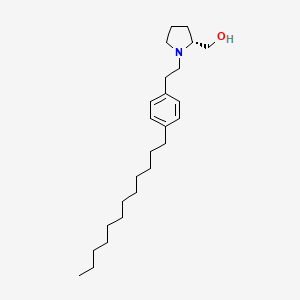
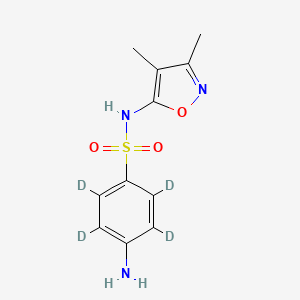

![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)
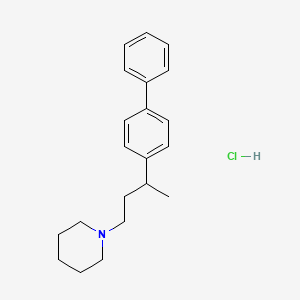
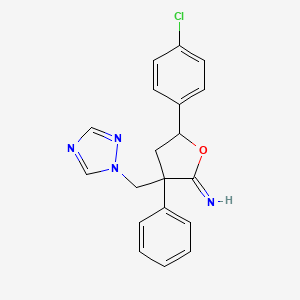
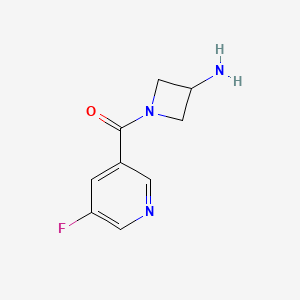
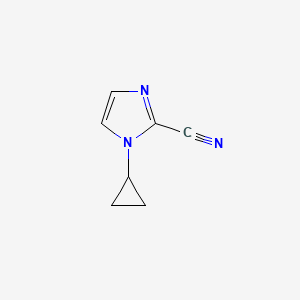


![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
